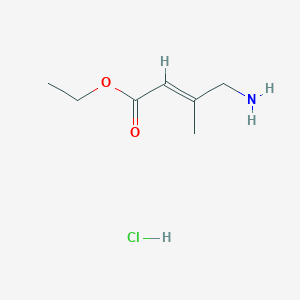

Ethyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride

Description

Ethyl (E)-4-amino-3-methylbut-2-enoate hydrochloride is an α,β-unsaturated ester hydrochloride characterized by a conjugated double bond, an ethyl ester group, an amino substituent at the 4-position, and a methyl branch at the 3-position. Its molecular formula is C₇H₁₃ClNO₂ (molecular weight: 178.45 g/mol). The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical applications, likely as an intermediate in drug synthesis .

Properties

IUPAC Name |

ethyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-3-10-7(9)4-6(2)5-8;/h4H,3,5,8H2,1-2H3;1H/b6-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTWYEXBRIVLKZ-CVDVRWGVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103414-98-8 | |

| Record name | ethyl (2E)-4-amino-3-methylbut-2-enoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride typically involves the esterification of 4-amino-3-methylbut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Synthesis and Properties

Ethyl (E)-4-amino-3-methylbut-2-enoate; hydrochloride is synthesized through the esterification of 4-amino-3-methylbut-2-enoic acid with ethanol, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve refluxing the mixture under acidic conditions to ensure complete conversion. Industrially, continuous flow reactors are often employed for large-scale production to maintain consistent reaction conditions and improve yield .

Chemical Structure:

- Molecular Formula: C₇H₁₄ClN₁O₂

- CAS Number: 638-10-8

Chemistry

Ethyl (E)-4-amino-3-methylbut-2-enoate; hydrochloride serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structural properties allow for various chemical transformations, including oxidation and reduction reactions .

Biology

In biological research, this compound is employed to study enzyme-substrate interactions and protein-ligand binding mechanisms. Its ability to modulate enzyme activity makes it a valuable tool for investigating biochemical pathways and cellular processes .

Medicine

Ethyl (E)-4-amino-3-methylbut-2-enoate; hydrochloride has been investigated for its potential therapeutic effects against various diseases. Preliminary studies indicate its efficacy in treating conditions that require modulation of specific enzymatic activities or receptor interactions .

Case Study Example:

A study evaluated the compound's effects on certain cancer cell lines, demonstrating its potential as an anticancer agent by inhibiting tumor growth through targeted enzyme inhibition .

Data Tables

Mechanism of Action

The mechanism of action of Ethyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Amino vs. Chloro Groups: The target compound’s amino group (vs. chloro in ) enhances hydrogen-bonding capacity, influencing crystallization and solubility .

- Ester Reactivity: The α,β-unsaturated ester in the target compound is less reactive than the enoyl chloride in , which undergoes nucleophilic acyl substitution readily .

- Solubility Trends : Bulky substituents (e.g., isobutoxy in ) reduce solubility compared to the target compound’s simpler structure .

Stability and Hydrogen Bonding

- The hydrochloride salt form in the target compound improves stability via ionic interactions. ’s analysis of hydrogen-bonding patterns suggests that its crystalline lattice is stabilized by N–H···Cl and O–H···O interactions .

- In contrast, ’s compound, with a methoxyphenyl group, may exhibit π-π stacking, altering its melting point and solubility .

Biological Activity

Ethyl (E)-4-amino-3-methylbut-2-enoate hydrochloride, also known as ethyl 4-amino-3-methylbut-2-enoate hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Ethyl (E)-4-amino-3-methylbut-2-enoate hydrochloride is classified under the category of amino acids and derivatives. Its molecular formula is and it has a molecular weight of approximately 178.64 g/mol. The compound features a double bond in its structure, which contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 178.64 g/mol |

| Solubility | Soluble in water |

| Log P | 0.89 |

The biological activity of ethyl (E)-4-amino-3-methylbut-2-enoate hydrochloride has been investigated in various studies, revealing several mechanisms through which it exerts its effects:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell walls.

- Antioxidant Properties : Research has shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cellular environments.

- Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from apoptosis induced by neurotoxic agents, possibly through modulation of signaling pathways involved in cell survival.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of ethyl (E)-4-amino-3-methylbut-2-enoate against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as an antibacterial agent.

Case Study 2: Neuroprotection

In a neuroprotection study involving rat models subjected to induced oxidative stress, treatment with ethyl (E)-4-amino-3-methylbut-2-enoate hydrochloride resulted in a marked decrease in markers of oxidative damage, such as malondialdehyde (MDA), while increasing levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Table 2: Summary of Biological Activities

Q & A

Q. What are common synthetic routes for Ethyl (E)-4-amino-3-methylbut-2-enoate hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification and subsequent hydrochlorination. For example, esterification under acidic conditions (e.g., HCl/dioxane) followed by isolation via reduced-pressure distillation ensures high purity . Enantioselective hydrogenation of α,β-unsaturated esters using chiral catalysts (e.g., Ru-SunPhos complexes) can yield stereochemically pure products, with temperature control critical to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR : -NMR in DMSO-d resolves amine and ester proton signals, while -NMR confirms carbonyl and olefinic carbons .

- X-ray crystallography : SHELX programs are widely used for small-molecule refinement. Hydrogen bonding networks and crystal packing can be analyzed using graph-set notation to identify motifs like rings .

Q. How can stereochemical configuration (E/Z) be determined experimentally?

NOESY NMR detects spatial proximity of substituents across double bonds. For enantiomers, chiral HPLC with polysaccharide columns or circular dichroism (CD) spectroscopy provides resolution .

Q. What hydrolysis conditions preserve the stereochemical integrity of the compound?

Controlled acidic hydrolysis (e.g., HCl/water at 50°C) minimizes racemization. Post-hydrolysis recrystallization in 1,2-dichloroethane enhances enantiomeric excess (e.g., 93% to 99% ee) .

Q. Which analytical techniques are suitable for purity assessment?

HPLC with UV detection (≥95% purity) is standard. Hyphenated techniques like LC-MS or GC-MS detect trace impurities, while Karl Fischer titration quantifies residual moisture .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the compound’s crystallinity and solubility?

Graph-set analysis (e.g., Etter’s formalism) reveals directional N–H···Cl and O–H···O interactions, which stabilize crystal lattices but reduce aqueous solubility. Solvent screening (e.g., DMSO/water mixtures) can modulate polymorphism .

Q. What mechanistic insights explain enantioselectivity in hydrogenation reactions?

Density functional theory (DFT) simulations show that chiral Ru catalysts favor a syn-addition pathway via a six-membered transition state. Steric hindrance from the 3-methyl group dictates facial selectivity, with ΔG differences <2 kcal/mol between enantiomers .

Q. How can computational modeling predict biological target interactions?

Molecular docking (e.g., AutoDock Vina) identifies binding poses to thrombin’s active site, with binding affinity (ΔG) correlating with in vitro IC values. Hydrophobic interactions with Ile128 and Met154 are critical .

Q. What strategies mitigate data contradictions in stability studies?

Accelerated stability testing (40°C/75% RH) under ICH guidelines identifies degradation products. Conflicting HPLC and NMR data are resolved by spiking experiments with synthetic degradation markers (e.g., oxidized byproducts) .

Q. How does stereochemistry affect pharmacological activity?

The (E)-configuration enhances thrombin inhibition (IC 0.8 µM vs. 5.2 µM for (Z)-isomer) due to optimal alignment of the 4-amino group with Ser195 in the catalytic triad. Racemic mixtures show 40% reduced efficacy in anticoagulant assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.